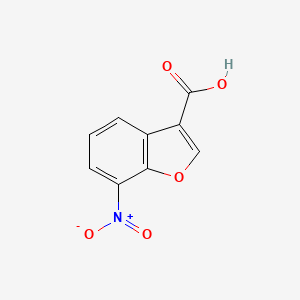
tert-Butyl (3-ethylfuran-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-ethylfuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-ethylfuran ring. The unique structure of this compound makes it an interesting subject for research and application in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-ethylfuran-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-ethylfuran-2-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Another method involves the use of tert-butyl chloroformate and 3-ethylfuran-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and catalysts, along with precise control of temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
tert-Butyl (3-ethylfuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.
科学的研究の応用
tert-Butyl (3-ethylfuran-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用機序
The mechanism of action of tert-Butyl (3-ethylfuran-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The carbamate moiety can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. Additionally, the furan ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl (4-ethynylphenyl)carbamate: A carbamate with a tert-butyl group attached to a 4-ethynylphenyl ring.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: A carbamate with a tert-butyl group attached to a 2-morpholin-2-ylethyl moiety.
Uniqueness
tert-Butyl (3-ethylfuran-2-yl)carbamate is unique due to the presence of the 3-ethylfuran ring, which imparts distinct chemical and physical properties. The furan ring enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry. Additionally, the ethyl group on the furan ring provides steric hindrance, influencing the compound’s interaction with molecular targets and its overall biological activity.
特性
CAS番号 |
704913-86-0 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
tert-butyl N-(3-ethylfuran-2-yl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-7-14-9(8)12-10(13)15-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
InChIキー |
XFTBBRDIJPJBCC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


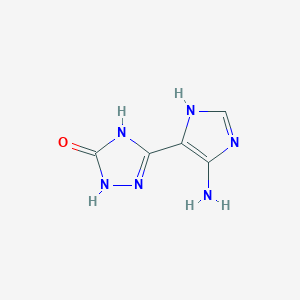

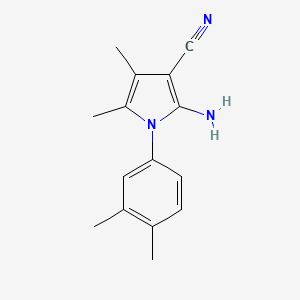
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

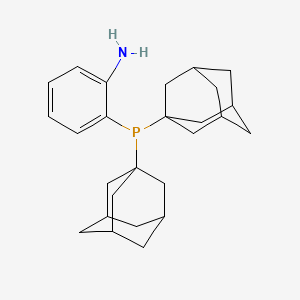




![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
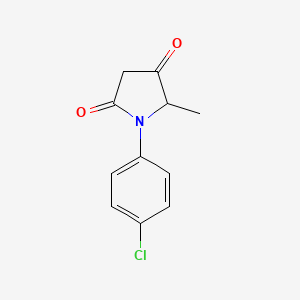
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
